cis-1-Ethyl-2-Methylcyclopentane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C8H16 |

|---|---|

Molecular Weight |

112.21 g/mol |

IUPAC Name |

(1S,2R)-1-ethyl-2-methylcyclopentane |

InChI |

InChI=1S/C8H16/c1-3-8-6-4-5-7(8)2/h7-8H,3-6H2,1-2H3/t7-,8+/m1/s1 |

InChI Key |

BSKOLJVTLRLTHE-SFYZADRCSA-N |

Isomeric SMILES |

CC[C@H]1CCC[C@H]1C |

Canonical SMILES |

CCC1CCCC1C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Chemical Properties of cis-1-Ethyl-2-Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of cis-1-Ethyl-2-Methylcyclopentane. The information is compiled from various scientific databases and literature sources to serve as a valuable resource for professionals in research, science, and drug development. This document presents quantitative data in structured tables, outlines general experimental protocols for property determination, and visualizes a plausible reaction pathway relevant to the compound's chemical behavior.

Chemical Identity and Physical Properties

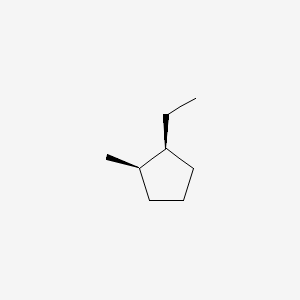

This compound is a cycloalkane with the molecular formula C₈H₁₆.[1][2][3] Its structure consists of a five-membered cyclopentane (B165970) ring substituted with an ethyl and a methyl group on adjacent carbon atoms, with both substituents oriented on the same side of the ring (cis configuration).

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [2][4] |

| CAS Number | 930-89-2 | [1][2][3][5] |

| Boiling Point | 124.1 °C at 760 mmHg | [3] |

| Melting Point | -105.95 °C | [2][3] |

| Density | 0.767 g/cm³ | [3] |

| Refractive Index | 1.4270 | [2] |

| Vapor Pressure | 15.6 mmHg at 25 °C | [2] |

| Flash Point | 13.5 °C | [2][3] |

| Appearance | Colorless liquid | [2] |

| Solubility | Insoluble in water; soluble in organic solvents. | [2] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of chemical compounds. For this compound, mass spectrometry and infrared (IR) spectroscopy data are available.

-

Mass Spectrometry: The mass spectrum of this compound is available in the NIST WebBook, which provides information on the fragmentation pattern of the molecule upon electron ionization.[5] This is essential for identifying the compound in complex mixtures using techniques like Gas Chromatography-Mass Spectrometry (GC-MS).

-

Infrared (IR) Spectrum: The IR spectrum, also available from the NIST WebBook, reveals the characteristic vibrational frequencies of the molecule's functional groups, aiding in its structural confirmation.[5]

Experimental Protocols

3.1. Synthesis of cis-1,2-dialkylcyclopentanes

A general approach to synthesizing cis-1,2-dialkylcyclopentanes involves the catalytic hydrogenation of a corresponding 1,2-dialkylcyclopentene. The use of a heterogeneous catalyst, such as palladium on carbon (Pd/C), typically results in the syn-addition of hydrogen, leading to the formation of the cis-isomer.

Experimental Workflow for Synthesis:

Caption: Generalized workflow for the synthesis of cis-1,2-dialkylcyclopentanes.

3.2. Determination of Boiling Point

The boiling point of a volatile organic compound like this compound can be determined using several methods, including the Thiele tube method for small sample sizes.[1][6][7]

Procedure Outline:

-

A small amount of the liquid is placed in a fusion tube, along with an inverted capillary tube.

-

The fusion tube is attached to a thermometer and heated in a Thiele tube containing mineral oil.

-

As the temperature rises, a stream of bubbles will emerge from the capillary tube.

-

The heat is removed, and the temperature at which the liquid is drawn back into the capillary tube is recorded as the boiling point.[1]

3.3. Measurement of Refractive Index

The refractive index is a fundamental physical property that can be measured using a refractometer, following standard methods such as ASTM D1218.[8][9][10]

Procedure Outline:

-

Calibrate the refractometer using a standard of known refractive index.

-

Apply a small sample of this compound to the prism of the refractometer.

-

Measure the refractive index at a controlled temperature, as this property is temperature-dependent.

-

Record the reading to four or five decimal places.

3.4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful analytical technique for separating and identifying components of a mixture.[2][11][12][13][14]

Procedure Outline:

-

A dilute solution of the sample in a volatile solvent is injected into the gas chromatograph.

-

The components are separated based on their boiling points and interactions with the stationary phase of the GC column.

-

As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented.

-

The resulting mass spectrum provides a molecular fingerprint that can be compared to spectral libraries for identification.

Reaction Pathways

This compound, as a component of naphtha, can undergo various reactions during catalytic reforming, a process used to increase the octane (B31449) number of gasoline.[15][16] The primary reactions include isomerization and ring-opening, typically catalyzed by platinum on an acidic support like alumina (B75360) (Pt/Al₂O₃).[15][17]

Plausible Reaction Pathway in Catalytic Reforming:

Caption: Plausible reaction pathways for this compound during catalytic reforming.

This diagram illustrates that this compound can either isomerize to its trans-isomer or other C₈ cycloalkane isomers, or it can undergo ring-opening to form various branched alkanes, such as 3-methylheptane. These reactions are crucial in the petroleum industry for producing high-octane gasoline components. The specific product distribution depends on the catalyst and reaction conditions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Development of an Analytical Method using Gas Chromatography – Mass Spectrometry (GC-MS) to Quantify Hydrocarbons Released into the Environment during an Oil Spill | Scottish Government - Marine Directorate Data Publications [data.marine.gov.scot]

- 3. scilit.com [scilit.com]

- 4. Cyclopentane synthesis [organic-chemistry.org]

- 5. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 6. chymist.com [chymist.com]

- 7. byjus.com [byjus.com]

- 8. matestlabs.com [matestlabs.com]

- 9. store.astm.org [store.astm.org]

- 10. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]

- 11. GC-MS: A Powerful Technique for Hydrocarbon Analysis | Lab Manager [labmanager.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. "GC-MS analysis of total petroleum hydrocarbons and polycyclic aromatic" by Christopher M. Reddy and James G. Quinn [digitalcommons.uri.edu]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. scilit.com [scilit.com]

Technical Guide: Physical Properties of cis-1-Ethyl-2-Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-1-Ethyl-2-Methylcyclopentane is a cyclic alkane with the molecular formula C8H16.[1] As a substituted cyclopentane, its stereochemistry plays a crucial role in its physical characteristics. This technical guide provides a comprehensive overview of the core physical properties of the cis isomer, presenting quantitative data in a structured format, detailing experimental methodologies for property determination, and illustrating the general workflow for such characterization. This information is critical for its application as a chemical intermediate and solvent in various industrial and research settings.[1]

Quantitative Physical Properties

The physical properties of this compound have been reported across various sources. The following table summarizes these key quantitative data points for easy reference and comparison. It is important to note the minor variations in reported values, which can arise from differences in experimental conditions and measurement precision.

| Physical Property | Value | Source(s) |

| Molecular Formula | C8H16 | [1][2][3] |

| Molecular Weight | 112.21 g/mol | [1][2] |

| CAS Number | 930-89-2 | [1][2][3] |

| Melting Point | -105.95 °C to -106 °C | [1][2][4] |

| Boiling Point | 124.1 °C to 127.95 °C (at 760 mmHg) | [1][2][3][5] |

| Density | 0.767 to 0.785 g/cm³ | [2][3][4][5] |

| Refractive Index | 1.420 to 1.429 | [1][2][4][5] |

| Flash Point | 13.5 °C | [1][2][3] |

| Vapor Pressure | 15.6 mmHg at 25 °C | [1][3] |

Experimental Protocols for Physical Property Determination

The following sections detail the standard experimental methodologies for determining the key physical properties of liquid organic compounds like this compound.

Boiling Point Determination (Capillary Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common and efficient method for determining the boiling point of a small liquid sample is the capillary method.

Methodology:

-

A small amount of the liquid sample (this compound) is placed in a small-diameter test tube or a fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

-

The test tube is attached to a thermometer and heated in a controlled manner, often using a Thiele tube with heating oil or an aluminum block heater to ensure uniform heat distribution.

-

As the temperature rises, the air trapped in the capillary tube expands and escapes. When the boiling point of the liquid is reached, the vapor of the substance fills the capillary tube.

-

The temperature is noted when a rapid and continuous stream of bubbles emerges from the open end of the capillary tube. This indicates that the vapor pressure of the liquid has overcome the atmospheric pressure.

-

The heat source is then removed, and the apparatus is allowed to cool slowly.

-

The temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Melting Point Determination

For compounds that are solid at room temperature, the melting point is a crucial indicator of purity. While this compound is a liquid at standard conditions, its melting point is determined at very low temperatures. The general principle involves cooling the substance until it solidifies and then gently heating it to observe the melting range.

Methodology:

-

A small, solidified sample of the compound is introduced into a capillary tube.

-

The capillary tube is placed in a melting point apparatus, which typically consists of a heated metal block or an oil bath and a thermometer or a digital temperature sensor.

-

The sample is heated slowly and at a constant rate.

-

The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range. For a pure compound, this range is typically narrow.

Density Determination

Density is the mass per unit volume of a substance. For a liquid like this compound, this can be determined with basic laboratory equipment.

Methodology:

-

An empty, dry graduated cylinder or pycnometer is weighed using an analytical balance to determine its mass.

-

A known volume of the liquid is carefully transferred into the graduated cylinder or pycnometer. The volume is read from the bottom of the meniscus.

-

The graduated cylinder or pycnometer containing the liquid is then reweighed.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the combined mass of the container and the liquid.

-

The density is then calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume). For higher accuracy, this procedure should be repeated multiple times, and the average value should be taken.

Refractive Index Determination

The refractive index of a liquid is a dimensionless number that describes how light propagates through that substance. It is a characteristic property and can be used to identify a substance and assess its purity.

Methodology:

-

An Abbe refractometer is a common instrument used for this measurement. The instrument is first calibrated using a standard liquid with a known refractive index, often distilled water.

-

A few drops of the liquid sample (this compound) are placed on the prism of the refractometer.

-

The prism is closed, and light is passed through the sample.

-

The user looks through the eyepiece and adjusts the controls until the boundary line between the light and dark regions is sharp and centered in the crosshairs.

-

The refractive index is then read directly from the instrument's scale.

-

The measurement is typically performed at a standard temperature, such as 20°C, as the refractive index is temperature-dependent.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound such as this compound.

Caption: Workflow for the determination of physical properties.

References

An In-depth Technical Guide on the Molecular Structure and Conformation of cis-1-Ethyl-2-Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed examination of the molecular structure and conformational landscape of cis-1-ethyl-2-methylcyclopentane. While direct experimental data for this specific molecule is limited in publicly accessible literature, this guide leverages established principles of conformational analysis, computational chemistry insights, and data from the closely related analogue, cis-1,2-dimethylcyclopentane, to present a comprehensive overview. The stereochemistry, conformational isomers (envelope and half-chair), and the dynamic equilibrium between them are discussed. Furthermore, a detailed experimental protocol for the characterization of such conformational dynamics using variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy is provided.

Introduction

Substituted cyclopentane (B165970) rings are prevalent structural motifs in a vast array of natural products and synthetic molecules of medicinal importance. The stereochemical and conformational arrangement of substituents on the cyclopentane ring profoundly influences the molecule's three-dimensional shape, which in turn dictates its biological activity and pharmacokinetic properties. A thorough understanding of the conformational preferences of molecules like this compound is therefore crucial for rational drug design and development.

This guide will delve into the structural intricacies of this compound, focusing on its stereoisomerism and the non-planar conformations adopted by the cyclopentane ring to alleviate torsional strain.

Molecular Structure and Stereochemistry

This compound possesses two stereocenters at the C1 and C2 positions. The "cis" designation indicates that the ethyl and methyl substituents are on the same face of the cyclopentane ring. This arrangement results in a pair of enantiomers: (1R,2S)-1-ethyl-2-methylcyclopentane and (1S,2R)-1-ethyl-2-methylcyclopentane.

Below is a diagram illustrating the stereoisomers of 1-ethyl-2-methylcyclopentane.

Conformational Analysis

The cyclopentane ring is not planar. A planar conformation would result in significant torsional strain due to the eclipsing of all C-H bonds. To alleviate this strain, the ring puckers into non-planar conformations. The two most common low-energy conformations for a cyclopentane ring are the envelope (Cs symmetry) and the half-chair (C2 symmetry).

These conformers rapidly interconvert at room temperature through a process called pseudorotation. For a substituted cyclopentane like this compound, the substituents will occupy different positions in these conformers, leading to different steric interactions and, consequently, different energies.

Envelope Conformation

In the envelope conformation, one carbon atom is out of the plane of the other four. For this compound, there are several possible envelope conformers, depending on which carbon is the "flap" of the envelope and the positions of the substituents. The substituents can be in axial-like or equatorial-like positions. Generally, conformers that minimize steric interactions by placing the larger substituents in equatorial-like positions are lower in energy.

Half-Chair Conformation

The half-chair conformation has two adjacent carbon atoms displaced in opposite directions from the plane of the other three. Similar to the envelope conformation, the relative energies of the different half-chair conformers of this compound will depend on the steric strain introduced by the ethyl and methyl groups.

The diagram below illustrates the dynamic equilibrium between the envelope and half-chair conformations.

Quantitative Conformational Data (Analogue: cis-1,2-Dimethylcyclopentane)

Due to the lack of specific experimental or high-level computational data for this compound in the literature, we present data for the closely related analogue, cis-1,2-dimethylcyclopentane. These values provide a reasonable approximation of the structural parameters and energy differences expected for the title compound.

| Parameter | Envelope Conformer (Calculated) | Half-Chair Conformer (Calculated) |

| Relative Energy | ~0.5 - 1.0 kcal/mol | 0 kcal/mol (most stable) |

| C-C Bond Lengths | ~1.53 - 1.55 Å | ~1.53 - 1.55 Å |

| C-C-C Bond Angles | ~102° - 106° | ~101° - 106° |

| Dihedral Angles | Variable (puckered) | Variable (puckered) |

Note: These values are approximate and are based on computational studies of cis-1,2-dimethylcyclopentane. The actual values for this compound may vary.

Experimental Protocol: Conformational Analysis by Variable-Temperature NMR Spectroscopy

Variable-temperature (VT) NMR spectroscopy is a powerful technique to study the dynamic conformational equilibrium of molecules like this compound. By lowering the temperature, the rate of interconversion between conformers can be slowed down on the NMR timescale, allowing for the observation of distinct signals for each conformer.

Objective

To determine the relative populations and the energy barrier for the conformational interconversion of this compound.

Materials and Instrumentation

-

This compound (high purity)

-

Deuterated solvent with a low freezing point (e.g., deuterated dichloromethane, CD₂Cl₂; or deuterated toluene, C₇D₈)

-

High-field NMR spectrometer (≥400 MHz) equipped with a variable-temperature probe.

-

NMR tubes suitable for low-temperature experiments (e.g., Norell S400 or Wilmad 507).[1]

Experimental Workflow

The following diagram outlines the workflow for a typical VT-NMR experiment.

Detailed Methodology

-

Sample Preparation: Prepare a solution of this compound (approx. 5-10 mg) in a suitable low-temperature deuterated solvent (approx. 0.6 mL) in a high-quality NMR tube.

-

Room Temperature Spectra: Acquire standard ¹H and ¹³C NMR spectra at ambient temperature (e.g., 298 K). At this temperature, conformational interconversion is typically fast, and averaged signals will be observed.

-

Low-Temperature Spectra: Gradually lower the temperature of the NMR probe in increments of 10-20 K. Allow the temperature to equilibrate for at least 5-10 minutes at each step before acquiring spectra.

-

Coalescence and Slow-Exchange Regime: As the temperature is lowered, the broad, averaged signals will decoalesce into separate sets of signals corresponding to the different conformers. The temperature at which the signals merge is the coalescence temperature. Continue to lower the temperature until the slow-exchange regime is reached, where sharp, distinct signals for each populated conformer are observed.

-

Data Analysis:

-

Conformer Population: In the slow-exchange regime, the relative populations of the conformers can be determined by integrating the corresponding signals in the ¹H NMR spectrum. The equilibrium constant (K) can then be calculated.

-

Thermodynamic Parameters: The Gibbs free energy difference (ΔG°) between the conformers can be calculated from the equilibrium constant using the equation: ΔG° = -RTlnK.

-

Kinetic Parameters: The energy barrier to interconversion (ΔG‡) can be estimated from the coalescence temperature and the chemical shift difference between the signals of the two conformers. A more accurate determination can be achieved through lineshape analysis of the spectra recorded at various temperatures around the coalescence point.

-

Conclusion

The molecular structure and conformational behavior of this compound are governed by the interplay of stereochemistry and the inherent flexibility of the cyclopentane ring. While direct experimental data remains elusive, a robust understanding can be derived from the principles of conformational analysis and data from analogous molecules. The puckered envelope and half-chair conformations represent the energy minima for the cyclopentane ring, with the relative stability of different conformers of the substituted molecule being dictated by the steric demands of the ethyl and methyl groups. The provided experimental protocol for variable-temperature NMR spectroscopy offers a practical approach for the detailed characterization of the conformational dynamics of this and similar molecules, providing critical insights for applications in medicinal chemistry and materials science.

References

An In-depth Technical Guide to the Stereoisomerism and Chirality of cis-1-Ethyl-2-Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of the stereoisomerism and chirality of cis-1-Ethyl-2-Methylcyclopentane. The molecule's structural features give rise to distinct stereoisomers, each with unique physical and chemical properties. This document will delve into the stereochemical configurations, the chiral nature of the cis isomer, and a comparative analysis with its trans counterpart. Detailed experimental protocols for the separation and characterization of these isomers are also presented, alongside a summary of their physical properties. This guide is intended to serve as a critical resource for professionals in the fields of organic chemistry, stereochemistry, and drug development, where a nuanced understanding of molecular geometry is paramount.

Introduction to Stereoisomerism in 1-Ethyl-2-Methylcyclopentane

1-Ethyl-2-Methylcyclopentane, a disubstituted cycloalkane with the chemical formula C8H16, presents a clear example of stereoisomerism.[1][2][3] The presence of two substituents on the cyclopentane (B165970) ring allows for the existence of geometric isomers: cis and trans. In the cis isomer, the ethyl and methyl groups are positioned on the same side of the ring, whereas in the trans isomer, they are on opposite sides.[4] These distinct spatial arrangements result in diastereomers, which have different physical properties and can be separated by conventional laboratory techniques such as gas chromatography.

The core of this guide focuses on the stereochemical nuances of the cis isomer, particularly its chirality, a fundamental concept in drug design and development where enantiomeric forms of a molecule can exhibit vastly different pharmacological activities.

Chirality and Enantiomeric Nature of this compound

A common misconception in cyclic systems is the automatic assignment of achirality to cis-1,2-disubstituted compounds. While this holds true for molecules with identical substituents (e.g., cis-1,2-dimethylcyclopentane, which is a meso compound due to an internal plane of symmetry), it is not the case for this compound.

The two substituents, an ethyl group and a methyl group, are different. This asymmetry eliminates the possibility of an internal plane of symmetry. Consequently, this compound is a chiral molecule and exists as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (1R,2S) and (1S,2R).

Stereoisomeric Relationship with trans-1-Ethyl-2-Methylcyclopentane

The trans isomer of 1-Ethyl-2-Methylcyclopentane also possesses two chiral centers (at carbons 1 and 2). Similar to the cis isomer, the substituents are different, leading to the existence of a pair of enantiomers: (1R,2R) and (1S,2S).

The relationship between any of the cis enantiomers and any of the trans enantiomers is that of diastereomers. Diastereomers are stereoisomers that are not mirror images of each other and have different physical properties.

Physicochemical Properties

The cis and trans isomers of 1-Ethyl-2-Methylcyclopentane exhibit distinct physical properties due to their different spatial arrangements. The following table summarizes key physicochemical data for both isomers.

| Property | This compound | trans-1-Ethyl-2-Methylcyclopentane |

| CAS Number | 930-89-2[2] | 930-90-5[5] |

| Molecular Formula | C8H16[1][2] | C8H16[5] |

| Molecular Weight | 112.21 g/mol [1][2] | 112.21 g/mol [5] |

| Boiling Point | 124.1 °C at 760 mmHg[1] | Not available |

| Melting Point | -105.95 °C[1] | Not available |

| Density | 0.767 g/cm³[1] | Not available |

| Refractive Index | 1.4270[1] | Not available |

Experimental Protocols

Synthesis of 1-Ethyl-2-Methylcyclopentane Isomers

A common route for the synthesis of 1-Ethyl-2-Methylcyclopentane involves the catalytic hydrogenation of 1-ethyl-2-methylcyclopentene (B25655). This precursor can be synthesized through a multi-step process starting from cyclopentanone. The hydrogenation step typically yields a mixture of cis and trans isomers.

Protocol for Hydrogenation of 1-Ethyl-2-methylcyclopentene:

-

Reaction Setup: In a high-pressure autoclave, dissolve 1-ethyl-2-methylcyclopentene in a suitable solvent such as ethanol (B145695) or ethyl acetate.

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst, such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO2).

-

Hydrogenation: Pressurize the autoclave with hydrogen gas (typically 50-100 psi) and stir the mixture at room temperature.

-

Monitoring: Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

-

Workup: Filter the reaction mixture to remove the catalyst. The solvent is then removed under reduced pressure to yield the crude product, which is a mixture of cis- and trans-1-Ethyl-2-Methylcyclopentane.

Separation of cis and trans Isomers by Gas Chromatography

The diastereomeric nature of the cis and trans isomers allows for their separation using standard gas chromatography.

Gas Chromatography (GC) Protocol:

-

Instrument: A gas chromatograph equipped with a flame ionization detector (FID).

-

Column: A non-polar capillary column, such as one with a dimethylpolysiloxane stationary phase (e.g., DB-1 or HP-1), is suitable for separating these isomers based on their boiling point differences. A typical column dimension would be 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Detector Temperature: 280 °C.

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: Increase to 150 °C at a rate of 5 °C/min.

-

Final hold: Hold at 150 °C for 5 minutes.

-

-

Sample Preparation: Dilute the isomer mixture in a volatile solvent like hexane (B92381) or pentane.

-

Injection: Inject 1 µL of the prepared sample.

The trans isomer, generally having a more compact structure, may elute slightly earlier than the cis isomer.

Characterization by Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The relative stereochemistry of the ethyl and methyl groups will influence the chemical shifts and coupling constants of the methine protons at C1 and C2. In the cis isomer, these protons will have a different spatial relationship compared to the trans isomer, leading to distinct splitting patterns.

-

¹³C NMR: The number of unique carbon signals will be the same for both isomers (eight signals). However, the chemical shifts of the ring carbons, particularly C1 and C2, will differ due to the different steric environments in the cis and trans configurations.

Conclusion

This compound is a chiral molecule that exists as a pair of enantiomers. This is in contrast to similarly substituted cycloalkanes with identical substituents, which may be achiral meso compounds. The cis and trans isomers of 1-Ethyl-2-Methylcyclopentane are diastereomers with distinct physical properties, allowing for their separation and individual characterization. A thorough understanding of the stereoisomerism and chirality of such molecules is fundamental for applications in stereoselective synthesis and the development of chiral drugs, where specific stereoisomers can have targeted and beneficial therapeutic effects. This guide provides a foundational understanding and practical protocols for the study of this important class of molecules.

References

"cis-1-Ethyl-2-Methylcyclopentane" IUPAC nomenclature and synonyms

This technical guide provides a comprehensive overview of cis-1-Ethyl-2-Methylcyclopentane, a cycloalkane with significant applications in organic synthesis and as a chemical intermediate. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical manufacturing.

IUPAC Nomenclature and Synonyms

The compound is systematically named This compound according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature.[1][2][3] The "cis-" prefix indicates that the ethyl and methyl substituents are located on the same side of the cyclopentane (B165970) ring.

This compound is also known by a variety of synonyms, which are frequently encountered in chemical literature and commercial databases. These include:

The Chemical Abstracts Service (CAS) Registry Number for this compound is 930-89-2 .[1][2][3][5][6][10]

Physicochemical Properties

This compound is a colorless liquid.[4][5] It is insoluble in water but soluble in organic solvents.[4] A summary of its key physical and chemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₆ | [1][2][3][5][6][10][11] |

| Molecular Weight | 112.21 g/mol | [1][2][3][4][5][6][10][12] |

| Melting Point | -105.95 °C | [4][5][6][7][10] |

| Boiling Point | 127.95 °C | [4][6][10] |

| Density | 0.7811 g/cm³ | [4][6][10] |

| Refractive Index | 1.4270 | [4][6][10] |

| Flash Point | 13.5 °C | [4][5] |

| Vapor Pressure | 15.6 mmHg at 25°C | [4][7] |

Chemical Structure

The molecular structure of this compound consists of a five-membered carbon ring with an ethyl group and a methyl group attached to adjacent carbon atoms on the same face of the ring.

Caption: 2D structure of this compound.

Stereoisomerism

This compound has a stereoisomer, trans-1-Ethyl-2-Methylcyclopentane (CAS No: 930-90-5), where the ethyl and methyl groups are on opposite sides of the cyclopentane ring.[5][12] The stereochemistry of these compounds plays a crucial role in their physical properties and chemical reactivity.

Applications

This compound is primarily utilized as a chemical intermediate in the synthesis of various organic compounds.[4] Its structural framework makes it a valuable building block in the creation of more complex molecules. It also finds application as a solvent in certain industrial processes.[4]

Experimental Data

References

- 1. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 2. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 3. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. lookchem.com [lookchem.com]

- 8. This compound [stenutz.eu]

- 9. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 10. chembk.com [chembk.com]

- 11. 1-ethyl-2-methylcyclopentane [webbook.nist.gov]

- 12. trans-1-Ethyl-2-methylcyclopentane | C8H16 | CID 13598 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Cyclopentane, 1-ethyl-2-methyl-, cis- [webbook.nist.gov]

- 14. 1-Ethyl-2-methylcyclopentane | C8H16 | CID 136729 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. WTT- Under Construction Page [wtt-pro.nist.gov]

An In-depth Technical Guide to cis-1-Ethyl-2-Methylcyclopentane (CAS: 930-89-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cis-1-Ethyl-2-Methylcyclopentane (CAS number 930-89-2), a saturated cyclic hydrocarbon. The document consolidates available physicochemical data, spectral information, and a representative synthesis protocol. It is intended to serve as a foundational resource for researchers and professionals in chemistry and drug development. Notably, a thorough review of publicly available scientific literature reveals a significant absence of data regarding the biological activity and pharmacological properties of this compound.

Introduction

This compound is a cycloalkane with the molecular formula C8H16.[1] It is a colorless liquid at room temperature and is characterized by a five-membered carbon ring substituted with an ethyl and a methyl group on the same side of the ring plane.[1] This compound is primarily utilized as a chemical intermediate in various organic syntheses and finds application as a solvent in some industrial processes.[1] Its stereoisomer is trans-1-ethyl-2-methylcyclopentane.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the tables below. This data has been compiled from various chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C8H16 | [1] |

| Molecular Weight | 112.21 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Density | 0.7811 g/cm³ | [1] |

| Melting Point | -105.95 °C | [1] |

| Boiling Point | 127.95 °C | [1] |

| Flash Point | 13.5 °C | [1] |

| Refractive Index | 1.4270 | [1] |

| Vapor Pressure | 15.6 mmHg at 25°C | [1] |

Table 2: Thermodynamic Properties

| Property | Value | Source(s) |

| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -5243.89 ± 0.92 kJ/mol | |

| Standard Gibbs Free Energy of Formation (ΔfG°) | 45.32 kJ/mol | |

| Enthalpy of Vaporization (ΔvapH°) | 42.5 kJ/mol at 253 K | [2] |

Spectral Data

Spectral analysis is crucial for the identification and characterization of chemical compounds. The following data is available from the NIST Chemistry WebBook.[2]

Mass Spectrum

The electron ionization mass spectrum of this compound is available in the NIST database and serves as a fingerprint for its identification, particularly in GC-MS analysis.[3]

Infrared (IR) Spectrum

The gas-phase IR spectrum of this compound is also available from the NIST database.[4] This spectrum provides information about the vibrational modes of the molecule's functional groups.

Synthesis Protocol

Objective: To synthesize this compound by the catalytic hydrogenation of 1-ethyl-2-methylcyclopentene (B25655).

Materials:

-

1-ethyl-2-methylcyclopentene

-

Palladium on carbon (Pd/C), 10%

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a balloon filled with hydrogen)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Filtration apparatus (e.g., Buchner funnel or a sintered glass funnel)

-

Rotary evaporator

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve a known quantity of 1-ethyl-2-methylcyclopentene in a suitable solvent such as ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution. The flask is then connected to the hydrogenation apparatus.

-

Hydrogenation: The reaction vessel is flushed with hydrogen gas to replace the air. The reaction mixture is then stirred vigorously under a positive pressure of hydrogen (typically 1-3 atm) at room temperature.

-

Reaction Monitoring: The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Work-up: Upon completion of the reaction, the hydrogen supply is disconnected, and the reaction mixture is carefully filtered to remove the palladium catalyst.

-

Purification: The solvent is removed from the filtrate using a rotary evaporator to yield the crude product. Further purification, if necessary, can be achieved by distillation.

Safety Precautions:

-

Hydrogen gas is highly flammable and should be handled with extreme care in a well-ventilated fume hood.

-

Palladium on carbon is pyrophoric when dry and should be handled with care. It is often handled as a wet paste.

-

Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds like this compound. The NIST Chemistry WebBook provides mass spectral data that can be used to create a reference library for its identification.[3]

Biological and Pharmacological Activity

A comprehensive search of scientific databases and literature reveals a notable absence of published research on the biological activity, pharmacological properties, or toxicological profile of this compound. This lack of data presents an open area for future investigation, particularly for researchers in the fields of toxicology, pharmacology, and drug discovery who may be interested in the potential effects of simple cycloalkanes on biological systems.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate care in a laboratory setting. It is a flammable liquid and should be stored away from ignition sources.[1] Users should consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.

Conclusion

This compound is a well-characterized cycloalkane with established physicochemical properties. While it serves as a useful chemical intermediate and solvent, its biological and pharmacological profiles remain unexplored. This technical guide consolidates the existing knowledge on this compound and highlights the significant gap in the scientific literature regarding its potential biological effects, offering a starting point for future research endeavors in this area.

References

Synthesis of cis-1-Ethyl-2-Methylcyclopentane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of cis-1-Ethyl-2-Methylcyclopentane, a saturated hydrocarbon of interest in various chemical research domains. This document provides a comprehensive overview of its synthesis precursors, focusing on a robust and stereoselective methodology. The synthesis is primarily achieved through the catalytic hydrogenation of its corresponding alkene precursor, 1-ethyl-2-methylcyclopentene (B25655). This guide outlines the preparation of this precursor and its subsequent conversion to the target molecule, presenting all relevant quantitative data in structured tables and detailing the experimental protocols.

Core Synthesis Strategy

The principal synthetic route to this compound involves a two-step process:

-

Synthesis of 1-Ethyl-2-methylcyclopentene: This precursor is synthesized from 2-methylcyclopentanone (B130040) via a Wittig reaction. This method is highly effective for the formation of carbon-carbon double bonds from carbonyl compounds.

-

Stereoselective Hydrogenation: The alkene precursor, 1-ethyl-2-methylcyclopentene, is then subjected to catalytic hydrogenation. The use of specific catalysts, such as Raney Nickel, facilitates the syn-addition of hydrogen across the double bond, leading to the desired cis-stereoisomer with high diastereoselectivity.

Precursor Synthesis: 1-Ethyl-2-methylcyclopentene via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of 1-ethyl-2-methylcyclopentene from 2-methylcyclopentanone. The reaction involves the formation of a phosphorus ylide from an ethyltriphenylphosphonium halide, which then reacts with the ketone to form the alkene.

Experimental Protocol:

Materials:

-

Ethyltriphenylphosphonium bromide

-

n-Butyllithium (n-BuLi) in hexane (B92381)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

2-Methylcyclopentanone

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas for inert atmosphere

Procedure:

-

A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is flushed with argon or nitrogen.

-

Ethyltriphenylphosphonium bromide (1.1 equivalents) is suspended in anhydrous THF.

-

The suspension is cooled to 0 °C in an ice bath.

-

n-Butyllithium (1.0 equivalent) in hexane is added dropwise to the stirred suspension via the dropping funnel over 30 minutes. The formation of the orange-red ylide indicates a successful reaction.

-

The reaction mixture is allowed to stir at 0 °C for an additional 30 minutes and then at room temperature for 1 hour.

-

A solution of 2-methylcyclopentanone (1.0 equivalent) in anhydrous THF is added dropwise to the ylide solution at 0 °C.

-

After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of a saturated aqueous NH₄Cl solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with diethyl ether.

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product, 1-ethyl-2-methylcyclopentene, is purified by fractional distillation.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Molar Ratio | Typical Yield (%) |

| 2-Methylcyclopentanone | C₆H₁₀O | 98.14 | 1.0 | - |

| Ethyltriphenylphosphonium bromide | C₂₀H₂₀BrP | 371.25 | 1.1 | - |

| n-Butyllithium | C₄H₉Li | 64.06 | 1.0 | - |

| 1-Ethyl-2-methylcyclopentene | C₈H₁₄ | 110.20 | - | 75-85 |

Stereoselective Synthesis of this compound

The final step in the synthesis is the catalytic hydrogenation of 1-ethyl-2-methylcyclopentene. To achieve a high diastereoselectivity for the cis-isomer, Raney Nickel is the catalyst of choice. The hydrogenation proceeds via the adsorption of the alkene onto the catalyst surface, followed by the delivery of hydrogen atoms to the same face of the double bond.

Experimental Protocol:

Materials:

-

1-Ethyl-2-methylcyclopentene

-

Raney Nickel (slurry in water or ethanol)

-

Ethanol (or other suitable solvent)

-

Hydrogen gas (H₂)

-

High-pressure hydrogenation apparatus (e.g., Parr hydrogenator)

-

Celite® or other filter aid

Procedure:

-

The hydrogenation vessel is charged with 1-ethyl-2-methylcyclopentene (1.0 equivalent) and a suitable solvent such as ethanol.

-

A catalytic amount of Raney Nickel (typically 5-10% by weight of the substrate) is carefully added to the solution.

-

The vessel is sealed and purged several times with hydrogen gas to remove any air.

-

The reaction is pressurized with hydrogen gas to the desired pressure (e.g., 50-100 psi).

-

The mixture is stirred vigorously at room temperature. The progress of the reaction can be monitored by Gas Chromatography (GC) by observing the disappearance of the starting material.

-

Once the reaction is complete (typically after 2-6 hours), the hydrogen pressure is carefully released.

-

The reaction mixture is filtered through a pad of Celite® to remove the Raney Nickel catalyst. The filter cake is washed with a small amount of the solvent.

-

The solvent is removed from the filtrate by rotary evaporation to yield the crude product.

-

If necessary, the product can be purified by distillation to afford pure this compound.

Quantitative Data:

| Reactant/Product | Molecular Formula | Molecular Weight ( g/mol ) | Catalyst | Typical Yield (%) | Diastereomeric Ratio (cis:trans) |

| 1-Ethyl-2-methylcyclopentene | C₈H₁₄ | 110.20 | - | - | - |

| This compound | C₈H₁₆ | 112.21 | Raney Ni | >95 | ~9:1 |

Note: The diastereomeric ratio can be influenced by the specific reaction conditions and the purity of the starting material.

Signaling Pathways and Experimental Workflows

Caption: Overall synthetic pathway for this compound.

Caption: Step-by-step experimental workflow for the synthesis.

The Pivotal Role of cis-1-Ethyl-2-Methylcyclopentane as a Chemical Intermediate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the significance and application of cis-1-ethyl-2-methylcyclopentane as a versatile chemical intermediate in organic synthesis. This saturated cyclic alkane, while seemingly simple, provides a valuable scaffold for the construction of more complex molecular architectures, particularly in the realms of pharmaceutical and fine chemical development. This document will delve into its synthesis, key reactions, and potential applications, presenting data in a clear, accessible format for laboratory professionals.

Core Properties and Specifications

This compound is a colorless liquid with the molecular formula C₈H₁₆ and a molecular weight of 112.21 g/mol .[1] Its stereochemistry, with the ethyl and methyl groups on the same face of the cyclopentane (B165970) ring, imparts specific conformational properties that can be exploited in stereoselective synthesis. A summary of its key physical properties is provided in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 930-89-2 | [2][3] |

| Molecular Formula | C₈H₁₆ | [1][4] |

| Molecular Weight | 112.21 g/mol | [1] |

| Boiling Point | 127.95 °C | [1] |

| Melting Point | -105.95 °C | [1] |

| Density | 0.7811 g/cm³ | [1] |

| Refractive Index | 1.4270 | [1] |

| Flash Point | 13.5 °C | [1] |

Synthesis of this compound

The primary and most effective method for the synthesis of this compound is the catalytic hydrogenation of 1-ethyl-2-methylcyclopentene (B25655). This reaction proceeds via the syn-addition of hydrogen across the double bond, leading to the desired cis stereochemistry. The choice of catalyst plays a crucial role in the stereoselectivity of the product distribution.

A seminal study by Siegel and Dmuchovsky investigated the hydrogenation of 1-ethyl-2-methylcyclopentene over various metal catalysts at room temperature and atmospheric pressure. The results, which highlight the influence of the catalyst on the cis/trans isomer ratio, are summarized in Table 2.

Table 2: Product Distribution from the Hydrogenation of 1-Ethyl-2-Methylcyclopentene

| Catalyst | % this compound | % trans-1-Ethyl-2-Methylcyclopentane |

| Palladium (5% on Alumina) | 87.5 | 12.5 |

| Platinum (Adams' Catalyst) | 30.8 | 69.2 |

| Raney Nickel | 96.7 | 3.3 |

As the data indicates, Raney Nickel provides the highest stereoselectivity for the desired cis isomer.

Experimental Protocol: Catalytic Hydrogenation of 1-Ethyl-2-Methylcyclopentene

The following is a generalized experimental protocol for the synthesis of this compound, adapted from standard catalytic hydrogenation procedures.

Materials:

-

1-Ethyl-2-methylcyclopentene

-

Raney Nickel (catalyst)

-

Ethanol (solvent)

-

Hydrogen gas (high purity)

-

Standard hydrogenation apparatus (e.g., Parr shaker or a flask with a hydrogen balloon)

-

Magnetic stirrer

-

Filtration apparatus (e.g., Celite on a sintered glass funnel)

Procedure:

-

Reaction Setup: In a suitable hydrogenation flask, dissolve 1-ethyl-2-methylcyclopentene in ethanol.

-

Catalyst Addition: Carefully add the Raney Nickel catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon). The catalyst loading is typically in the range of 1-5 mol% relative to the alkene.

-

Hydrogenation: Secure the flask to the hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm for atmospheric pressure hydrogenations) and begin vigorous stirring.

-

Reaction Monitoring: The reaction progress can be monitored by the uptake of hydrogen or by taking aliquots and analyzing them by Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the filter cake with a small amount of ethanol.

-

Product Isolation: The filtrate contains the product. The solvent can be removed by rotary evaporation.

-

Purification and Characterization: The crude product can be purified by distillation. The purity and identity of the this compound should be confirmed by analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Role as a Chemical Intermediate

The utility of this compound as a chemical intermediate lies in its defined stereochemistry, which can be carried through subsequent synthetic steps to control the stereochemical outcome of the final product. While specific, detailed examples in complex multi-step syntheses are not extensively documented in readily available literature, its structural motif is relevant to the synthesis of various natural products and biologically active molecules.

For instance, substituted cyclopentane rings are core structures in prostaglandins (B1171923) and certain steroids. The fixed cis relationship between the ethyl and methyl groups can direct the approach of reagents in subsequent functionalization reactions, such as halogenation, oxidation, or C-H activation, leading to stereochemically defined products.

The general workflow for utilizing this compound as an intermediate is depicted below.

Figure 1: General workflow illustrating the synthesis of this compound and its subsequent use as a chemical intermediate in the synthesis of complex molecules.

Characterization Data

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for separating the cis and trans isomers and for confirming the molecular weight of the product. The mass spectrum of 1-ethyl-2-methylcyclopentane shows characteristic fragmentation patterns for cyclic alkanes.[5]

Conclusion

This compound, obtainable with high stereoselectivity through the catalytic hydrogenation of 1-ethyl-2-methylcyclopentene, serves as a valuable chemical intermediate. Its fixed stereochemistry provides a strategic advantage in the synthesis of complex molecules where stereocontrol is paramount. This guide has provided an overview of its synthesis, a detailed experimental protocol, and an outline of its potential applications, equipping researchers and drug development professionals with the foundational knowledge to effectively utilize this versatile building block in their synthetic endeavors. Further research into the specific applications of this intermediate in multi-step syntheses would be a valuable contribution to the field of organic chemistry.

References

Unveiling the Potential of cis-1-Ethyl-2-Methylcyclopentane as a Non-Polar Solvent: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

In the continuous quest for novel and efficient non-polar solvents within the pharmaceutical and chemical research sectors, cis-1-Ethyl-2-Methylcyclopentane emerges as a promising candidate. This technical guide provides a comprehensive overview of its potential, drawing upon its inherent physicochemical properties and comparing them with commonly used non-polar solvents. While specific experimental data for this compound is limited in publicly available literature, this document extrapolates its potential applications in organic synthesis, purification, and drug formulation based on the well-understood behavior of analogous cycloalkanes. Detailed, adaptable experimental protocols for its use in key laboratory procedures are presented, alongside a critical evaluation of its safety and environmental considerations.

Introduction

The selection of an appropriate solvent is a critical parameter in chemical synthesis and drug development, profoundly influencing reaction kinetics, yield, and purity of the final product. Non-polar solvents are indispensable for dissolving non-polar compounds, serving as reaction media, and facilitating purification processes such as extraction and crystallization.[1] this compound, a cyclic alkane, presents itself as a viable alternative to conventional non-polar solvents like hexane (B92381) and toluene (B28343). Its molecular structure, characterized by a five-membered carbon ring with ethyl and methyl substituents in a cis configuration, imparts specific physical and chemical properties that warrant investigation for various applications.[2]

Physicochemical Properties

The utility of a solvent is primarily dictated by its physical and chemical characteristics. The known properties of this compound are summarized below, alongside those of common non-polar solvents for comparative analysis.

Table 1: Physicochemical Properties of this compound and Common Non-Polar Solvents

| Property | This compound | n-Hexane | Toluene | Cyclohexane (B81311) |

| CAS Number | 930-89-2[2] | 110-54-3 | 108-88-3 | 110-82-7 |

| Molecular Formula | C₈H₁₆[2] | C₆H₁₄ | C₇H₈ | C₆H₁₂ |

| Molecular Weight ( g/mol ) | 112.21[2] | 86.18 | 92.14 | 84.16 |

| Boiling Point (°C) | 127.95[2] | 69 | 111 | 81 |

| Melting Point (°C) | -105.95[2] | -95 | -95 | 6.5 |

| Density (g/cm³ at 20°C) | 0.7811[2] | 0.655 | 0.867 | 0.779 |

| Flash Point (°C) | 13.5[2] | -22 | 4 | -20 |

| Water Solubility | Insoluble[2] | Insoluble | Insoluble | Insoluble |

| Appearance | Colorless liquid[2] | Colorless liquid | Colorless liquid | Colorless liquid |

Solvency Power and Potential Applications

Organic Synthesis

This compound can be considered as a reaction medium for a variety of organic transformations that require non-polar conditions. Its relatively high boiling point compared to hexane and cyclohexane could be advantageous for reactions requiring elevated temperatures.

Potential applications include:

-

Grignard Reactions: As a non-polar, aprotic solvent, it could serve as an alternative to diethyl ether or THF in the formation and reaction of Grignard reagents.

-

Wittig Reactions: Suitable for dissolving the phosphonium (B103445) ylides and carbonyl compounds.

-

Metal-Catalyzed Cross-Coupling Reactions: Could be employed in reactions like Suzuki and Heck couplings where non-polar solvents are often used.

Extraction

Its immiscibility with water and its ability to dissolve non-polar organic compounds make it a candidate for liquid-liquid extraction processes to isolate products from aqueous reaction mixtures.

Crystallization

As a non-polar solvent, it can be used as a crystallizing or anti-solvent for the purification of non-polar to moderately polar compounds. Its volatility would allow for easy removal from the purified crystals.

Experimental Protocols

The following are detailed, adaptable protocols for key experiments where this compound could be utilized as a non-polar solvent.

General Protocol for a Grignard Reaction

This protocol outlines the formation of a Grignard reagent and its subsequent reaction with an electrophile.

Methodology:

-

Preparation: All glassware is thoroughly dried in an oven and assembled under an inert atmosphere (e.g., nitrogen or argon). Magnesium turnings are placed in the reaction flask.

-

Solvent Addition: Anhydrous this compound is added to the magnesium turnings.

-

Reagent Formation: A solution of the alkyl or aryl halide in this compound is added dropwise to the magnesium suspension. The reaction may require gentle heating or the addition of a crystal of iodine to initiate. The formation of the Grignard reagent is indicated by a change in color and/or the disappearance of the magnesium.

-

Reaction: The solution of the electrophile (e.g., aldehyde, ketone, ester) in this compound is added dropwise to the Grignard reagent at a controlled temperature (typically 0 °C to room temperature).

-

Quenching: The reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride or dilute hydrochloric acid.

-

Work-up: The layers are separated, and the aqueous layer is extracted with this compound. The combined organic layers are washed with brine, dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure.

-

Purification: The crude product is purified by an appropriate method, such as column chromatography or distillation.

Protocol for Liquid-Liquid Extraction

This protocol describes the separation of a non-polar product from an aqueous reaction mixture.

Methodology:

-

The aqueous reaction mixture is transferred to a separatory funnel.

-

A volume of this compound is added to the separatory funnel.

-

The funnel is stoppered, inverted, and shaken vigorously, with periodic venting to release pressure.

-

The layers are allowed to separate, and the lower aqueous layer is drained.

-

The aqueous layer is returned to the separatory funnel, and fresh this compound is added for a second extraction.

-

The organic layers are combined and washed with brine to remove residual water.

-

The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

The drying agent is removed by filtration.

-

The solvent is removed by rotary evaporation to yield the crude product.

Protocol for Crystallization by Solvent Layering

This technique is suitable for obtaining high-quality crystals of a compound.

Methodology:

-

A concentrated solution of the compound to be crystallized is prepared in a "good" solvent (a solvent in which the compound is highly soluble).

-

This solution is placed in a narrow container, such as a test tube or a crystallization tube.

-

This compound, which should be an "anti-solvent" (a solvent in which the compound is poorly soluble), is carefully layered on top of the solution of the compound, minimizing mixing of the two layers.

-

The container is sealed and left undisturbed.

-

Over time, slow diffusion at the interface of the two solvents will reduce the solubility of the compound, leading to the formation of crystals.

Safety and Environmental Considerations

Table 2: Safety and Environmental Profile (Inferred)

| Aspect | Information |

| Toxicity | Likely to have low acute toxicity. High concentrations of vapors may cause central nervous system depression, leading to dizziness, headache, and nausea. Prolonged skin contact may cause irritation and dermatitis due to defatting. Aspiration into the lungs can cause chemical pneumonitis.[4] |

| Flammability | The flash point of 13.5 °C indicates that it is a flammable liquid and should be handled with appropriate precautions, away from ignition sources.[2] |

| Environmental Fate | As a hydrocarbon, it is expected to be biodegradable. However, its low water solubility and volatility mean that spills could contaminate soil and water. It is a volatile organic compound (VOC) and its release into the atmosphere can contribute to the formation of ground-level ozone. |

| Handling Precautions | Use in a well-ventilated area or with local exhaust ventilation. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Ground all equipment to prevent static discharge. |

Conclusion

This compound presents a compelling profile as a non-polar solvent for a range of applications in research and development. Its physical properties, particularly its boiling point, offer potential advantages over some commonly used solvents. While a lack of direct experimental data necessitates a degree of extrapolation, the foundational principles of solvent chemistry and the behavior of analogous cycloalkanes strongly support its potential utility. The experimental protocols provided in this guide offer a starting point for researchers to explore the practical applications of this solvent. Further research into its specific solvency parameters, toxicity, and performance in a wider array of chemical transformations is warranted to fully elucidate its capabilities and establish it as a valuable tool in the chemist's arsenal.

References

A Technical Guide to the Spectroscopic Analysis of cis-1-Ethyl-2-Methylcyclopentane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for cis-1-Ethyl-2-Methylcyclopentane, a saturated cyclic hydrocarbon. The information detailed herein is essential for the structural elucidation and characterization of this compound, which is of interest in various fields of chemical research and development. This document presents available experimental data for Infrared (IR) Spectroscopy and Mass Spectrometry (MS). Due to the absence of publicly available experimental Nuclear Magnetic Resonance (NMR) data for the cis isomer, predicted ¹H and ¹³C NMR data are provided to offer a complete spectroscopic profile.

Spectroscopic Data Summary

The spectroscopic data for this compound is summarized below. These tables provide a quick reference for the key spectral features of the molecule.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~0.85 | t | 3H | -CH₂CH₃ (Ethyl group) |

| ~0.90 | d | 3H | -CHCH₃ (Methyl group) |

| ~1.10 - 1.80 | m | 10H | Cyclopentane ring protons & -CH₂ CH₃ |

Note: This data is predicted using computational methods and should be used as an estimation. Experimental verification is recommended.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~12 | -CH₂CH₃ (Ethyl group) |

| ~15 | -CHCH₃ (Methyl group) |

| ~22, ~30, ~33 | Cyclopentane ring CH₂ carbons |

| ~39 | CH -CH₃ (Cyclopentane ring) |

| ~45 | CH -CH₂CH₃ (Cyclopentane ring) |

| ~25 | -CH₂ CH₃ (Ethyl group) |

Note: This data is predicted using computational methods and should be used as an estimation. Experimental verification is recommended.

Table 3: Infrared (IR) Spectroscopy Data for this compound[1]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2850-3000 | Strong | C-H stretch (alkane) |

| 1450-1470 | Medium | CH₂ bend (scissoring) |

| 1375-1385 | Medium | CH₃ bend (symmetrical) |

Source: NIST WebBook.[1]

Table 4: Mass Spectrometry (MS) Data for this compound[1]

| m/z | Relative Intensity (%) | Assignment |

| 112 | ~10 | M⁺ (Molecular ion) |

| 97 | ~30 | [M - CH₃]⁺ |

| 83 | ~100 | [M - C₂H₅]⁺ (Base Peak) |

| 69 | ~40 | [C₅H₉]⁺ |

| 55 | ~50 | [C₄H₇]⁺ |

| 41 | ~60 | [C₃H₅]⁺ |

Source: NIST WebBook.[1]

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of volatile organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

Prediction Methodology: The molecular structure of this compound was first energy-minimized using a suitable force field (e.g., MMFF94). Subsequently, the ¹H and ¹³C NMR chemical shifts were calculated using a Density Functional Theory (DFT) method, such as B3LYP with a 6-31G(d) basis set. The calculated shielding tensors were then referenced against a standard (e.g., Tetramethylsilane - TMS) to obtain the final chemical shifts.

Infrared (IR) Spectroscopy

The provided IR spectrum is a gas-phase spectrum obtained from the NIST Chemistry WebBook.[1] A general protocol for acquiring a gas-phase IR spectrum of a volatile liquid like this compound is as follows:

-

Sample Preparation: A small amount of the liquid sample is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl). The cell is typically heated to ensure complete vaporization of the sample.

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.

-

Data Acquisition: A background spectrum of the empty gas cell is first recorded. The gas cell containing the vaporized sample is then placed in the spectrometer's sample compartment, and the sample spectrum is recorded. The final absorbance or transmittance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Parameters: Typical parameters include a resolution of 4 cm⁻¹, and a number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

The mass spectrum presented is an electron ionization (EI) spectrum from the NIST Chemistry WebBook.[1] A standard protocol for EI-MS analysis of a volatile alkane is as follows:

-

Sample Introduction: The volatile liquid sample is introduced into the mass spectrometer's ion source, typically via a gas chromatography (GC) system for separation and purification, or directly through a heated inlet system.

-

Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a molecular ion (M⁺), which is a radical cation.

-

Fragmentation: The high internal energy of the molecular ion often leads to its fragmentation into smaller, charged fragment ions and neutral radicals. The fragmentation pattern is characteristic of the molecule's structure.

-

Mass Analysis: The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or magnetic sector), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion at a specific m/z value, generating the mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound.

References

Conformational Landscape of cis-1-Ethyl-2-Methylcyclopentane: A Technical Guide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The conformational flexibility of cyclic scaffolds is a cornerstone of medicinal chemistry and materials science, directly influencing molecular recognition, reactivity, and biological activity. This technical guide provides an in-depth conformational analysis of cis-1-Ethyl-2-Methylcyclopentane, a representative 1,2-disubstituted cycloalkane. We explore the fundamental principles of cyclopentane (B165970) puckering, detail the key experimental and computational methodologies for conformational elucidation, and present quantitative data for analogous systems to illustrate the energetic landscape. This document serves as a comprehensive resource for professionals engaged in molecular design and analysis.

Introduction: The Dynamic Conformation of Cyclopentane

Unlike the relatively rigid cyclohexane (B81311) ring, cyclopentane exists in a dynamic equilibrium of non-planar conformations to alleviate torsional strain that would be present in a planar structure.[1] This dynamic process is known as pseudorotation, a continuous interconversion between two principal puckered forms: the Envelope (C_s symmetry) and the Twist (C_2 symmetry) .

-

Envelope Conformation: Four carbon atoms are coplanar, with the fifth atom puckered out of the plane, resembling an open envelope.

-

Twist (or Half-Chair) Conformation: Three adjacent carbon atoms are coplanar, with the other two displaced on opposite sides of the plane.

These conformations are energetically very similar, with low barriers to interconversion, creating a complex potential energy surface.[2] The introduction of substituents, such as the ethyl and methyl groups in this compound, breaks the symmetry and creates distinct energy minima, favoring conformations that minimize steric interactions. For a cis-1,2-disubstituted cyclopentane, the substituents must reside on the same face of the ring, leading to significant steric challenges that dictate the preferred conformational states. The primary energetic penalties arise from two sources:

-

Torsional Strain: Eclipsing interactions between adjacent substituents and/or hydrogens.

-

Steric Strain (van der Waals strain): Repulsive interactions between the bulky alkyl groups.

The most stable conformers will be those that best position the larger ethyl group and the methyl group to minimize these strains, which is typically achieved in twist conformations where pseudo-equatorial and pseudo-axial positions are available.

Methodologies for Conformational Analysis

The elucidation of the conformational preferences of flexible molecules like this compound relies on a synergistic approach combining experimental spectroscopy and computational modeling.

Experimental Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful experimental technique for determining the solution-phase conformation of cyclic molecules. The primary method involves the precise measurement of vicinal proton-proton spin-spin coupling constants (³J_HH).[3]

Detailed Protocol for ³J_HH Coupling Constant Analysis:

-

Sample Preparation: Dissolve a high-purity sample of the target molecule (e.g., this compound) in a deuterated solvent (e.g., CDCl₃, CD₃CN) to a concentration suitable for high-resolution ¹H NMR (typically 5-20 mg/mL).

-

Data Acquisition: Acquire a high-resolution ¹H NMR spectrum on a high-field spectrometer (≥400 MHz) to achieve maximum signal dispersion. Advanced 2D NMR experiments, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are essential for the unambiguous assignment of all proton resonances, especially in complex, strongly coupled spin systems.[3]

-

Spectral Analysis: The resulting spectrum, often complex due to strong coupling, requires specialized software for analysis. A total lineshape fitting algorithm (e.g., VALISA) is used to extract precise chemical shifts and coupling constants by iteratively fitting a quantum mechanically simulated spectrum to the experimental data.[3]

-

Karplus Relationship and Conformational Averaging: The experimentally determined ³J_HH values are time-averages reflecting the populations of all contributing conformers. These values are related to the dihedral angle (τ) between the coupled protons via a Karplus-type equation.[4]

-

³J_HH = A cos²(τ) + B cos(τ) + C

-

-

Data Interpretation: By comparing the experimental coupling constants to those calculated for computationally-derived, low-energy conformers (see Section 2.2), the relative populations of the stable conformers in solution can be determined. For instance, a larger ³J_HH value is typically associated with anti-periplanar protons (τ ≈ 180°), while smaller values correspond to gauche relationships (τ ≈ 60°).

Computational Protocol: Quantum Mechanical Calculations

Computational chemistry provides a detailed map of the potential energy surface (PES) and offers insights into the relative stabilities and geometries of all possible conformers.

Detailed Protocol for Conformational Search and Energy Calculation:

-

Initial Structure Generation: Generate an initial 3D structure of this compound.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify all potential energy minima. This is often done using computationally less expensive methods like molecular mechanics (e.g., MMFF94 force field).[5]

-

Geometry Optimization and Energy Minimization: Each identified conformer is then subjected to geometry optimization using higher-level quantum mechanical methods. Density Functional Theory (DFT), particularly with a functional like B3LYP and a Pople-style basis set (e.g., 6-31G(d)), is a common and reliable choice for such systems.[5][6] More accurate energies can be obtained using second-order Møller–Plesset perturbation theory (MP2) or coupled-cluster methods like DLPNO-CCSD(T) for benchmarking.[5]

-

Frequency Calculation: Perform a vibrational frequency calculation for each optimized structure at the same level of theory. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide thermodynamic data, including zero-point vibrational energy (ZPVE) and thermal corrections to enthalpy and Gibbs free energy.

-

Data Analysis: The final relative energies (ΔE, ΔH, or ΔG) of the conformers are tabulated to determine their predicted populations based on the Boltzmann distribution. Geometric parameters, such as dihedral angles, are extracted for use in the Karplus analysis of NMR data.

Quantitative Conformational Analysis

For this compound, the two key families of conformations will place the substituents in different pseudo-axial and pseudo-equatorial positions on the puckered ring. The larger ethyl group will strongly disfavor a pseudo-axial orientation due to increased 1,3-diaxial-like interactions. Therefore, the most stable conformers are predicted to be twist conformations that place the ethyl group in a pseudo-equatorial position.

The table below presents representative energy differences for analogous cis-1,2-disubstituted systems, illustrating the typical energy penalties associated with unfavorable substituent placements.

| Conformer Description | Substituent Orientation (Methyl/Ethyl) | Representative Relative Energy (kcal/mol) | Comments |

| Twist Conformation 1 (Most Stable) | pseudo-equatorial / pseudo-equatorial-like | 0.00 (Reference) | Minimizes steric interactions by placing the larger ethyl group in a less hindered equatorial-like position. |

| Envelope Conformation 1 | equatorial / axial | 0.5 - 1.5 | One substituent is forced into a more sterically demanding axial position on the envelope flap or fold. |

| Twist Conformation 2 | pseudo-axial / pseudo-equatorial-like | 1.5 - 2.5 | The larger ethyl group in a pseudo-axial position incurs a significant steric penalty. |

| Envelope Conformation 2 (Least Stable) | axial / equatorial | > 2.5 | Places the larger ethyl group in a highly strained axial position, leading to high steric repulsion. |